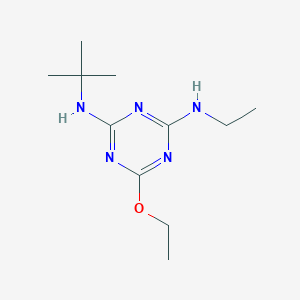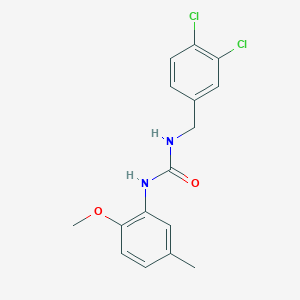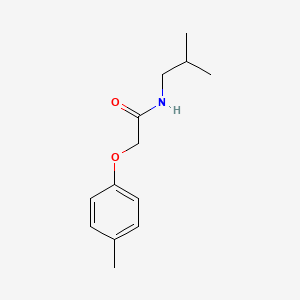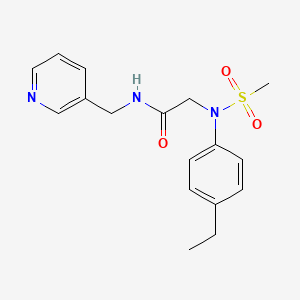
2-(4-chloro-3,5-dimethylphenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chloro-3,5-dimethylphenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide, also known as CGP 7930, is a compound that has been widely studied for its potential applications in scientific research. It is a selective antagonist of the GABAB receptor, which is a type of receptor found in the central nervous system that plays a role in regulating neurotransmitter release and neuronal excitability. In
Applications De Recherche Scientifique
2-(4-chloro-3,5-dimethylphenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide 7930 has been extensively studied for its potential applications in scientific research. It is commonly used as a tool compound to study the function of the GABAB receptor, as it selectively blocks the receptor without affecting other GABA receptors. This has allowed researchers to investigate the role of the GABAB receptor in various physiological and pathological processes, including pain, anxiety, addiction, and epilepsy.
Mécanisme D'action
The GABAB receptor is a G protein-coupled receptor that is activated by the neurotransmitter GABA. When activated, the receptor inhibits the release of neurotransmitters such as glutamate and dopamine, leading to a decrease in neuronal excitability. 2-(4-chloro-3,5-dimethylphenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide 7930 acts as a selective antagonist of the GABAB receptor, binding to the receptor and blocking its activation by GABA. This results in an increase in neurotransmitter release and neuronal excitability.
Biochemical and Physiological Effects:
This compound 7930 has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that it can increase the release of neurotransmitters such as glutamate and dopamine, and can also enhance the activity of ion channels such as the NMDA receptor. In vivo studies have shown that it can produce analgesia, reduce anxiety-like behavior, and modulate the rewarding effects of drugs of abuse. It has also been shown to have anticonvulsant effects in animal models of epilepsy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(4-chloro-3,5-dimethylphenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide 7930 is its selectivity for the GABAB receptor, which allows researchers to study the function of this receptor without affecting other GABA receptors. It is also relatively easy to synthesize, making it readily available for use in scientific research. However, one limitation of this compound 7930 is that it has a relatively short half-life in vivo, which can make it difficult to use in certain experiments. It also has poor solubility in aqueous solutions, which can limit its use in some assays.
Orientations Futures
There are a number of future directions for research on 2-(4-chloro-3,5-dimethylphenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide 7930. One area of interest is the role of the GABAB receptor in pain and addiction, and how this compound 7930 can be used to modulate these processes. Another area of interest is the development of more potent and selective GABAB receptor antagonists, which could have potential therapeutic applications. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound 7930, and how these effects may vary depending on the experimental conditions.
Méthodes De Synthèse
The synthesis of 2-(4-chloro-3,5-dimethylphenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide 7930 involves a multi-step process that begins with the reaction of 4-chloro-3,5-dimethylphenol with ethyl chloroacetate to form 2-(4-chloro-3,5-dimethylphenoxy)acetic acid ethyl ester. This intermediate is then reacted with thiosemicarbazide to form the corresponding thiosemicarbazone, which is further reacted with sodium nitrite and hydrochloric acid to form the thiadiazole ring. The final step involves the reaction of the thiadiazole intermediate with acetic anhydride to form this compound 7930.
Propriétés
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O2S/c1-4-12-17-18-14(21-12)16-11(19)7-20-10-5-8(2)13(15)9(3)6-10/h5-6H,4,7H2,1-3H3,(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAXLYHBHTICHIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)COC2=CC(=C(C(=C2)C)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-chloro-N-[2-(4-methoxyphenyl)ethyl]-2-thiophenesulfonamide](/img/structure/B5876206.png)





![5-(2-ethoxybenzylidene)-3-[(2-ethoxybenzylidene)amino]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5876245.png)
![N'-(tert-butyl)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylurea](/img/structure/B5876252.png)
![2-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-5-(5-ethyl-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5876260.png)



![ethyl 4-{[(3-methylphenyl)amino]carbonothioyl}-1-piperazinecarboxylate](/img/structure/B5876302.png)
![N-isobutyl-4-{[(3-methylphenoxy)acetyl]amino}benzamide](/img/structure/B5876304.png)
